Mab-N-sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

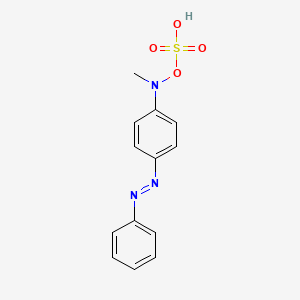

Mab-N-sulfate, also known as this compound, is a useful research compound. Its molecular formula is C13H13N3O4S and its molecular weight is 307.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Sulfation Mechanisms

Sulfation is a critical modification that affects the pharmacokinetics and biological activity of mAbs. The following mechanisms have been identified:

-

Direct Sulfation : Mab-N-sulfate can undergo direct sulfation reactions where sulfate groups are added to hydroxyl or amine groups on the antibody structure. This reaction typically requires activating agents like sulfur trioxide or dimethyl sulfate.

-

Sulfation via Sulfate Radical Generation : Recent studies have shown that sulfate radicals can be generated from peroxymonosulfate (PMS) or peroxydisulfate (PDS) under various activation conditions (e.g., heat, UV light). These radicals can react with this compound, leading to sulfation at specific sites on the antibody .

Reaction Conditions and Yields

The efficiency of sulfation reactions is influenced by several factors, including temperature, pH, and the presence of catalysts. The following table summarizes key findings regarding reaction conditions:

| Condition | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 80 °C | 84% |

| pH | Mildly acidic | Varies |

| Catalyst | Tetrabutylammonium bisulfate | High yield |

These findings indicate that careful control of reaction conditions can significantly enhance the yield of sulfated products .

Forced Degradation Studies

Understanding the stability of this compound is essential for its application in therapeutics. Research has demonstrated that oxidation, particularly of methionine residues, leads to significant degradation products such as methionine sulfoxide and methionine sulfone. These changes can affect the efficacy and safety profile of this compound .

Impact of Environmental Factors

Factors such as light exposure and temperature fluctuations can induce degradation pathways in this compound. For instance, exposure to light can accelerate oxidation processes, while elevated temperatures may lead to conformational changes that affect antibody stability .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly employed to analyze the purity and composition of this compound during chemical reactions. This technique allows for the separation and quantification of sulfated versus non-sulfated species.

Mass Spectrometry

Mass spectrometry provides insights into molecular weight changes associated with sulfation and degradation processes. It enables researchers to identify specific modifications on this compound and assess their implications on biological activity .

Eigenschaften

CAS-Nummer |

60462-50-2 |

|---|---|

Molekularformel |

C13H13N3O4S |

Molekulargewicht |

307.33 g/mol |

IUPAC-Name |

(N-methyl-4-phenyldiazenylanilino) hydrogen sulfate |

InChI |

InChI=1S/C13H13N3O4S/c1-16(20-21(17,18)19)13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18,19) |

InChI-Schlüssel |

OFRGXNBKEPHDHR-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)OS(=O)(=O)O |

Kanonische SMILES |

CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)OS(=O)(=O)O |

Synonyme |

MAB-N-sulfate N-methyl-4-aminoazobenzene-N-sulfate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.